molecular formula C18H22N2O4S B7718498 N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B7718498
M. Wt: 362.4 g/mol
InChI Key: DIDWVJQHXYWZKU-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a methyl group, a phenoxy group substituted with a propan-2-ylsulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(4-hydroxyphenoxy)acetic acid with an appropriate amine, such as 2-methylaniline, under conditions that promote amide bond formation.

    Introduction of the Propan-2-ylsulfamoyl Group: The phenoxyacetamide intermediate can then be reacted with an appropriate sulfonyl chloride, such as propan-2-ylsulfonyl chloride, in the presence of a base like triethylamine to introduce the propan-2-ylsulfamoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a thiol group under reducing conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: 2-(4-(propan-2-ylsulfamoyl)phenoxy)acetic acid.

    Reduction: N-(2-methylphenyl)-2-[4-(propan-2-ylthio)phenoxy]acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors due to its structural features.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide: Similar structure but with a methylsulfamoyl group instead of a propan-2-ylsulfamoyl group.

    N-(2-methylphenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide: Similar structure but with an ethylsulfamoyl group instead of a propan-2-ylsulfamoyl group.

Uniqueness

N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to the presence of the propan-2-ylsulfamoyl group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13(2)20-25(22,23)16-10-8-15(9-11-16)24-12-18(21)19-17-7-5-4-6-14(17)3/h4-11,13,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDWVJQHXYWZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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